N-decylpyridine-3-carboxamide
Description
N-Decylpyridine-3-carboxamide (C₁₆H₂₆N₂O) is a pyridine-derived carboxamide featuring a decyl (C₁₀H₂₁) alkyl chain attached to the amide nitrogen. Structurally, it comprises a pyridine ring substituted at the 3-position with a carboxamide group, where the nitrogen of the amide is further alkylated with a decyl chain. This design confers unique physicochemical properties, including enhanced lipophilicity compared to simpler pyridinecarboxamides (e.g., 3-pyridinecarboxamide, C₅H₄N-CONH₂) . For instance, the parent 3-pyridinecarboxamide has a molecular weight of 122.13 g/mol and a melting point of 130–133°C, but the addition of the decyl chain increases molecular weight to approximately 262.4 g/mol and likely reduces crystallinity, lowering the melting point .
Properties
CAS No. |
81475-36-7 |
|---|---|
Molecular Formula |
C16H26N2O |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
N-decylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H26N2O/c1-2-3-4-5-6-7-8-9-13-18-16(19)15-11-10-12-17-14-15/h10-12,14H,2-9,13H2,1H3,(H,18,19) |
InChI Key |
STKCVSYDRUHCAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-decylpyridine-3-carboxamide typically involves the reaction of nicotinic acid with decylamine. One common method includes the following steps:
Activation of Nicotinic Acid: Nicotinic acid is first converted to its acid chloride using reagents like oxalyl chloride in the presence of dichloromethane at low temperatures (0°C).
Amidation Reaction: The acid chloride is then reacted with decylamine to form this compound.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of solvents and reagents is minimized to reduce environmental impact. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-decylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, using reagents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Scientific Research Applications
N-decylpyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-decylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The decyl chain drastically increases hydrophobicity, rendering this compound insoluble in water, unlike 3-pyridinecarboxamide (water-soluble) and 3-pyridinecarboxylic acid (partially soluble) .
- Thermal Stability : The long alkyl chain likely reduces melting points compared to rigid aromatic analogs (e.g., 3-pyridinecarboxylic acid melts at 236.6°C).
- Synthetic Utility : Chlorinated analogs (e.g., 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide) are intermediates in pharmaceutical synthesis (e.g., nevirapine precursors), but their electron-withdrawing substituents contrast with the electron-donating decyl group in this compound, affecting reactivity in further derivatization .
Functional and Application Differences
- Pharmaceutical Potential: Chlorinated pyridinecarboxamides (e.g., ) are used in antiretroviral drug synthesis, whereas this compound’s lipophilicity may favor applications in lipid-based drug delivery or antimicrobial agents targeting hydrophobic membranes.
- Polymer Science: Aromatic carboxamides like 3-chloro-N-phenyl-phthalimide () serve as monomers for polyimides. This compound’s alkyl chain could introduce flexibility into polymer backbones, though this remains speculative without direct data.
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